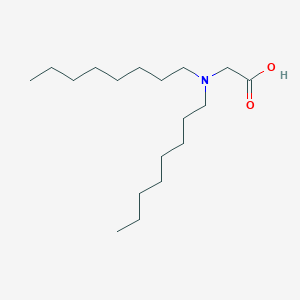
n,n-Dioctylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Dioctylglycine: is an amino acid derivative with the molecular formula C18H37NO2 . It is characterized by the presence of two octyl groups attached to the nitrogen atom of glycine, making it a hydrophobic compound. This compound is primarily used in various chemical processes and has applications in solvent extraction and other industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dioctylglycine typically involves the reaction of glycine with octylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glycine+2Octylamine→this compound+By-products
Industrial Production Methods: For large-scale industrial production, the process involves the use of chloroacetic acid and octylamine. The reaction is carried out in an aqueous medium, and the product is extracted using organic solvents such as toluene. The reaction conditions are optimized to achieve high yield and purity of this compound. The steps include:
- Preparation of chloroacetic acid solution.
- Reaction with octylamine at controlled temperature (20-70°C) for 2-5 hours.
- Removal of unreacted octylamine.
- Condensation, crystallization, centrifugation, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Dioctylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogens such as chlorine and bromine are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
n,n-Dioctylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and solvent extraction processes.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Used in the extraction of metals such as palladium from aqueous solutions.
Mécanisme D'action
The mechanism of action of n,n-Dioctylglycine involves its interaction with various molecular targets. It acts as a chelating agent, forming stable complexes with metal ions. This property is utilized in solvent extraction processes where this compound binds to metal ions, facilitating their separation from aqueous solutions. The molecular targets include metal ions such as palladium and platinum, and the pathways involved include chelation and complexation reactions .
Comparaison Avec Des Composés Similaires
n,n-Dimethylglycine: A simpler derivative with two methyl groups instead of octyl groups.
n,n-Dioctyl-N,N’-di-dodecyl-3-oxapentane-1,5-diamide: A more complex derivative with additional functional groups.
Uniqueness: n,n-Dioctylglycine is unique due to its hydrophobic nature and ability to form stable complexes with metal ions. This makes it particularly useful in solvent extraction processes and other industrial applications where hydrophobicity and metal chelation are important .
Propriétés
Numéro CAS |
18198-48-6 |
|---|---|
Formule moléculaire |
C18H37NO2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
2-(dioctylamino)acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(17-18(20)21)16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,20,21) |
Clé InChI |
HVSYQIIFVJACKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


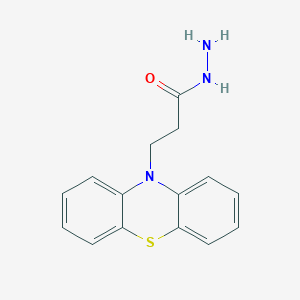
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)
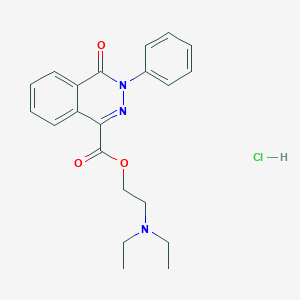
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)
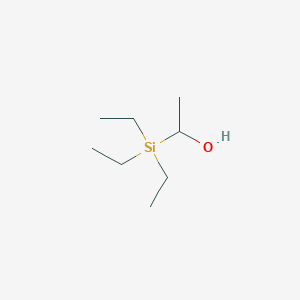
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)

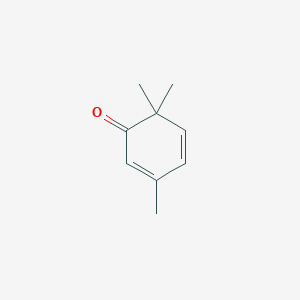
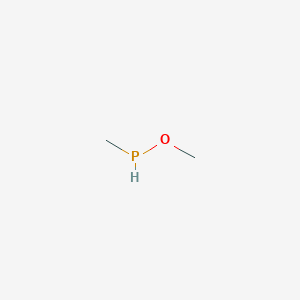

![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
